Ethyl trihydrogen orthosilicate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethoxy(trihydroxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O4Si/c1-2-6-7(3,4)5/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGITWJSGDFJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548408 | |
| Record name | Ethyl trihydrogen orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1109-96-2 | |
| Record name | Ethyl trihydrogen orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation Pathways and Mechanistic Studies of Ethyl Trihydrogen Orthosilicate
Hydrolytic Cleavage from Tetraethoxysilane (TEOS) Precursors
The formation of ethyl trihydrogen orthosilicate (B98303) originates from the hydrolytic cleavage of tetraethoxysilane (TEOS), a widely used precursor in materials science. wikipedia.orgatamanchemicals.comchemicalbook.com This process involves the substitution of ethoxy groups (-OC2H5) with hydroxyl groups (-OH) through a series of hydrolysis reactions.
Stepwise Hydrolysis Mechanisms and Generation of Hydroxyl Groups
Si(OC2H5)4 + H2O → (C2H5O)3Si(OH) + C2H5OH (C2H5O)3Si(OH) + H2O → (C2H5O)2Si(OH)2 + C2H5OH (C2H5O)2Si(OH)2 + H2O → (C2H5O)Si(OH)3 + C2H5OH (C2H5O)Si(OH)3 + H2O → Si(OH)4 + C2H5OH
The generation of hydroxyl groups is a critical outcome of this process, as these silanol (B1196071) (Si-OH) groups are the reactive sites for subsequent condensation reactions. mdpi.comsdiarticle4.com The rate of hydrolysis is influenced by the steric hindrance of the alkoxy groups; larger alkoxy groups tend to decrease the hydrolysis rate. nih.gov
Kinetic Rate Laws and Activation Energies for Hydrolysis Steps Leading to (C2H5O)Si(OH)3
The activation energy for the hydrolysis of TEOS varies depending on the reaction conditions, particularly the pH. In acidic media, the activation energy has been reported to be in the range of 11 to 16 kcal/mol (approximately 46 to 67 kJ/mol). nih.gov In another study under acidic conditions, the activation energy was found to be 31.52 kJ/mol. nih.gov Under basic conditions, the activation energy is significantly lower, around 6 kcal/mol (approximately 25 kJ/mol). nih.gov
| Condition | Activation Energy (kJ/mol) |
| Acidic Medium | 31.52 - 67 |
| Basic Medium | ~25 |
Catalytic Control (Acidic, Basic, Neutral) over Hydrolysis Selectivity and Rates
The hydrolysis of TEOS can be catalyzed by acids, bases, or proceed under neutral conditions, with the catalyst significantly influencing the reaction rates and selectivity. atamanchemicals.comdtic.mil
Acid Catalysis: In acidic conditions (pH < 7), the hydrolysis reaction is generally fast, while the subsequent condensation is slower. dtic.milmdpi.com The mechanism involves the protonation of an ethoxy group, making it a better leaving group. dtic.mil Acid-catalyzed hydrolysis tends to produce more linear or weakly branched polymeric structures. dtic.milmdpi.com The hydrolysis rate increases with decreasing pH in acidic solutions. sci-hub.se
Base Catalysis: Under basic conditions (pH > 7), both hydrolysis and condensation reactions are typically fast. mdpi.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.govumich.edu This leads to the formation of highly branched clusters and colloidal particles. nih.govmdpi.com The hydrolysis rate in the Stöber method, a common base-catalyzed process, has been found to be first order, with rate constants ranging from 1.4 to 8 x 10^4 s⁻¹, depending on water and ammonia (B1221849) concentrations. nih.gov
Neutral Conditions: At a pH of around 7, the hydrolysis rate is at its minimum, while the condensation rate is at its maximum. dtic.mil
Influence of Solvent Polarity and Water-to-Alkoxide Ratio on Hydrolysis Progression
The solvent and the water-to-alkoxide ratio (Rw) are critical parameters that control the hydrolysis of TEOS.
Solvent Polarity: The polarity of the solvent plays a significant role in the hydrolysis kinetics. researchgate.netnih.gov Generally, increasing the polarity of the solvent can accelerate the hydrolysis rate. mdpi.com For instance, using a highly polar protic solvent like ethanol (B145695) can speed up the reaction due to its ability to facilitate protonation and engage in hydrogen bonding. mdpi.com However, some studies have shown that in protic solvents, increasing polarity can slow down hydrolysis due to stronger hydrogen bonding with the hydroxyl group. nih.gov The use of a co-solvent is often necessary as TEOS is not readily soluble in water. dtic.mil
Water-to-Alkoxide Ratio (Rw): The stoichiometric amount of water required for the complete hydrolysis of TEOS is an Rw of 4. mdpi.comnih.gov The concentration of water significantly affects the rates of both hydrolysis and condensation. mdpi.com At low Rw values (Rw < 4), the formation of linear polymers is favored. mdpi.com Conversely, at higher Rw values (Rw > 4), more branched and highly polymerized structures are formed. mdpi.com Increasing the water content generally enhances the degree of hydrolysis. tandfonline.com However, some studies have found that the extent of hydrolysis can be relatively independent of the initial water-to-TEOS molar ratio, even when it is less than 4. unesp.br
Condensation and Oligomerization Reactions of Ethyl Trihydrogen Orthosilicate
Following hydrolysis, the generated this compound molecules can undergo condensation and oligomerization reactions.
Siloxane (Si-O-Si) Bond Formation via Intermolecular Condensation
The condensation process involves the formation of siloxane (Si-O-Si) bonds between silanol groups, leading to the creation of dimers, oligomers, and eventually a cross-linked network. mdpi.comnih.govresearchgate.net This occurs through intermolecular reactions, where a molecule of water or alcohol is eliminated. nih.gov
There are two primary condensation pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. (C2H5O)Si(OH)3 + (C2H5O)Si(OH)3 → (C2H5O)(OH)2Si-O-Si(OH)2(OC2H5) + H2O
Alcohol-producing condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule. (C2H5O)Si(OH)3 + Si(OC2H5)4 → (C2H5O)(OH)2Si-O-Si(OC2H5)3 + C2H5OH
The rates of these condensation reactions are also pH-dependent. dtic.mil In general, condensation is favored under neutral and basic conditions. dtic.mil The formation of these siloxane linkages is the fundamental step in the transition from a sol to a gel in the sol-gel process. wikipedia.orgmdpi.com
Competition between Hydrolysis and Condensation Rates in Sol-Gel Systems
The sol-gel process is characterized by the simultaneous occurrence and competition between hydrolysis and condensation reactions. wiley-vch.demdpi.com The relative rates of these two processes are a key factor in determining the final structure of the gel. mdpi.comresearchgate.net
Under acidic conditions (low pH), the rate of hydrolysis is generally much faster than the rate of condensation. acs.orgresearchgate.netmdpi.com This leads to the rapid formation of silanol groups, including this compound, followed by a slower condensation process. This condition typically results in the formation of weakly branched, linear, or randomly branched polymers. mdpi.com
Conversely, under basic conditions (high pH), the rate of condensation is significantly faster than the rate of hydrolysis. acs.orgmdpi.com This scenario favors the rapid reaction of any newly formed silanol groups, leading to the growth of highly branched, dense, and more particulate silica (B1680970) clusters. mdpi.com
The following table summarizes the general trends in hydrolysis and condensation rates with pH:
| pH Range | Hydrolysis Rate | Condensation Rate | Resulting Structure |
| Acidic (pH < 4.5) | Fast | Slow (Rate-determining) | Weakly branched, linear polymers |
| Near Neutral (pH ~7) | Minimum | - | - |
| Basic (pH > 4.5) | Increases | Fast | Highly branched, particulate clusters |
This table provides a generalized overview. Actual rates are dependent on multiple factors as discussed previously.
The competition between hydrolysis and condensation is a dynamic process. As the reaction proceeds, the concentrations of reactants and intermediates change, which can, in turn, affect the relative reaction rates. For instance, the reactivity of silanol groups towards condensation increases with the number of hydroxyl groups on the silicon atom. researchgate.net
Structural Elucidation of Initial Polycondensation Products Involving Monosubstituted Silanols
The initial products of polycondensation involving monosubstituted silanols like this compound are typically a complex mixture of linear chains, cyclic species, and small oligomers. elsevierpure.comscispace.com The specific structures formed depend heavily on the reaction conditions.
Under acidic conditions, where condensation is the slower step, the formation of linear siloxane chains is favored. acs.org As the reaction progresses, these linear chains can further react to form more complex, three-dimensional networks. elsevierpure.com Studies have shown that in the initial stages of TEOS hydrolysis, linear oligosiloxanes such as disiloxane (B77578) and trisiloxane are formed. scispace.com
Spectroscopic techniques, particularly 29Si Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for characterizing the evolution of different silicon species during the sol-gel process. nih.govresearchgate.net This technique allows for the identification and quantification of various Qn structures, where 'n' represents the number of bridging oxygen atoms surrounding a silicon atom. For example, a Q0 species corresponds to the unreacted monomer (e.g., TEOS), a Q1 species to a monosubstituted silanol or its dimer, and so on, up to a fully condensed Q4 species (SiO2).
The table below illustrates the notation used in 29Si NMR to describe the condensation state of silicon atoms originating from TEOS:
| Notation | Structure | Description |
| Q⁰ | Si(OR)₄ | Unreacted monomer |
| Q¹ | (RO)₃Si-O-Si | End-group in a chain |
| Q² | (RO)₂Si(-O-Si)₂ | Middle-group in a linear chain |
| Q³ | (RO)Si(-O-Si)₃ | Branching site |
| Q⁴ | Si(-O-Si)₄ | Fully condensed (cross-linking) site |
R represents either an ethyl group (C₂H₅) or a hydrogen atom (H).
In the early stages of polycondensation of this compound, one would expect to see a predominance of Q¹ and Q² species, indicating the formation of dimers, trimers, and short linear chains. As condensation proceeds, the proportion of Q³ and Q⁴ species increases, signifying the development of a more branched and cross-linked network. conicet.gov.ar The formation of cyclic structures, particularly four-membered rings, has also been observed in the hydrolysis-condensation products of related siloxanes. elsevierpure.com
Advanced Spectroscopic and Analytical Characterization of Monosubstituted Silanol Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Silicon Speciation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of silicon-containing compounds. Its ability to probe the local chemical environment of specific nuclei makes it exceptionally powerful for identifying and quantifying the various species present in a system.
²⁹Si NMR spectroscopy is a highly sensitive method for directly observing the silicon nucleus, providing detailed information about its coordination and connectivity. Although the natural abundance of the ²⁹Si isotope is low (4.7%), and it possesses a low gyromagnetic ratio, modern NMR techniques can overcome these limitations to deliver high-quality spectra. The chemical shift of a ²⁹Si nucleus is highly dependent on the number of hydroxyl groups and siloxane bridges attached to the silicon atom, making it an excellent tool for quantitative and qualitative analysis of silicon environments in ethyl trihydrogen orthosilicate (B98303) and its condensation products. huji.ac.il
The different silicon environments are often designated using "T" notation for trifunctional units, where the superscript indicates the number of bridging oxygen atoms (siloxane bonds). For instance, in the context of ethyl trihydrogen orthosilicate hydrolysis and condensation, the following species can be identified by their characteristic ²⁹Si NMR chemical shifts:
T⁰ : Represents the monomeric ethylsilanetriol, EtSi(OH)₃.
T¹ : Corresponds to a silicon atom with one siloxane bond, indicating the formation of a dimer or the end of a chain.
T² : Denotes a silicon atom with two siloxane bonds, representing a unit within a linear chain.
T³ : Indicates a fully condensed silicon atom with three siloxane bonds, signifying a branching point or a cross-linked network.
The chemical shifts for these species typically move to higher field (become more negative) as the degree of condensation increases.
Table 1: Typical ²⁹Si NMR Chemical Shift Ranges for T-type Silicon Species
| Silicon Species | Notation | Description | Typical Chemical Shift Range (ppm) |
| Ethylsilanetriol | T⁰ | Monomer with three hydroxyl groups | -40 to -50 |
| Dimer/Chain End | T¹ | One siloxane bond | -50 to -60 |
| Linear Chain Unit | T² | Two siloxane bonds | -60 to -70 |
| Cross-linked Unit | T³ | Three siloxane bonds | -70 to -80 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can be influenced by solvent, concentration, and pH.
Quantitative analysis can be performed by integrating the signals corresponding to each silicon species, provided that appropriate experimental conditions, such as long relaxation delays, are used to ensure the signal intensity is directly proportional to the concentration of the respective species. researchgate.net This allows for the monitoring of the consumption of the T⁰ monomer and the formation of higher-order structures during condensation reactions. nih.gov
A significant challenge in ²⁹Si NMR is its inherently low sensitivity, which can lead to long acquisition times, particularly when studying reaction kinetics or analyzing low-concentration species. Hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE), have emerged as a powerful solution to this problem. nih.govresearchgate.net By transferring polarization from parahydrogen to the ²⁹Si nucleus, signal enhancements of several orders of magnitude can be achieved. nih.govamanote.com
This dramatic increase in sensitivity allows for:
Rapid quantification of silicon species : The high signal-to-noise ratio enables the acquisition of quantitative spectra in a fraction of the time required for conventional ²⁹Si NMR. nih.gov
Real-time kinetic monitoring : The rapid data acquisition facilitates the monitoring of fast chemical reactions, such as the initial stages of this compound condensation. researchgate.net
Detection of transient intermediates : Species that are present in very low concentrations or have short lifetimes, which might be undetectable by conventional NMR, can be observed and characterized.
For example, hyperpolarized ²⁹Si NMR has been successfully used to monitor the rapid reaction of tris(tert-butoxy)silanol, demonstrating its potential for quantifying dynamic processes and intermediates in the synthesis of silicon-based materials. nih.gov
While ²⁹Si NMR provides information about the silicon core, ¹H and ¹³C NMR spectroscopy are essential for characterizing the organic ethyl group and the hydroxyl protons of this compound. nih.govresearchgate.net
In ¹H NMR , the protons of the ethyl group (CH₃ and CH₂) exhibit characteristic chemical shifts and coupling patterns (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) that confirm the presence and integrity of the organic ligand. The hydroxyl protons (Si-OH) typically appear as a broad signal, and its chemical shift is sensitive to concentration, temperature, solvent, and hydrogen bonding. Deuterium exchange (by adding a small amount of D₂O) can be used to confirm the assignment of the hydroxyl proton signal, as it will lead to its disappearance from the spectrum.
¹³C NMR provides complementary information about the carbon skeleton of the ethyl group. The two distinct carbon environments of the methyl and methylene groups give rise to two separate signals, the chemical shifts of which are consistent with an ethyl group attached to a silicon atom.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Ethyl Group in Ethylsilanetriol
| Nucleus | Group | Typical Chemical Shift (ppm) | Multiplicity |
| ¹H | -CH₃ | ~1.2 | Triplet |
| ¹H | -CH₂-Si | ~0.8 | Quartet |
| ¹³C | -CH₃ | ~7 | - |
| ¹³C | -CH₂-Si | ~1 | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary with solvent conditions.
These NMR techniques, when used in conjunction, provide a comprehensive picture of the molecular structure of this compound and its evolution during chemical transformations. meihonglab.com
Vibrational Spectroscopy for Silanol (B1196071) Group Identification and Environment
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing their local environment through the analysis of molecular vibrations.
Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an excellent method for studying the silanol (Si-OH) group in this compound. The key vibrational modes associated with the silanol group provide information on its presence, concentration, and the extent of hydrogen bonding. gelest.com
The most characteristic IR absorption bands for silanols are:
Free Si-OH stretching (ν(OH)) : Isolated or "free" silanol groups, which are not involved in hydrogen bonding, give rise to a sharp, well-defined absorption band typically found in the range of 3690-3750 cm⁻¹. gelest.comutwente.nl
Hydrogen-bonded Si-OH stretching (ν(OH)) : When silanol groups interact with each other or with other hydrogen-bonding species (like water or solvent molecules), the O-H stretching frequency shifts to lower wavenumbers, resulting in a broad and intense absorption band, often centered around 3200-3600 cm⁻¹. researchgate.netsemanticscholar.org The breadth and position of this band can provide qualitative information about the strength and nature of the hydrogen-bonding network.
Si-O stretching (ν(Si-O(H))) : The stretching vibration of the Si-O bond within the Si-OH group appears in the 810-950 cm⁻¹ region. gelest.com
Si-OH bending (δ(OH)) : The in-plane bending or deformation of the Si-OH group can also be observed, though it is often coupled with other vibrations.
The presence and relative intensities of the sharp "free" Si-OH peak and the broad hydrogen-bonded peak can be used to monitor the condensation process. As condensation proceeds and Si-O-Si linkages are formed, the concentration of Si-OH groups decreases, leading to a reduction in the intensity of these characteristic bands. researchgate.net
Table 3: Key Infrared Absorption Frequencies for this compound
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |
| ν(OH) | Free Si-OH stretch | 3690 - 3750 (sharp) |
| ν(OH) | Hydrogen-bonded Si-OH stretch | 3200 - 3600 (broad) |
| ν(Si-O(H)) | Si-O stretch in silanol | 810 - 950 |
| ν(Si-O-Si) | Asymmetric stretch in siloxane | ~1090 |
| ν(Si-O-Si) | Symmetric stretch in siloxane | ~800 |
Raman spectroscopy is a complementary vibrational technique that provides information on the non-polar bonds and symmetric vibrations within a molecule. nih.gov For this compound, Raman spectroscopy is particularly useful for studying the Si-O-Si backbone of condensation products and the C-Si bond of the ethyl substituent. minsocam.org While the O-H stretch is also visible in Raman spectra, it is typically a weak signal.
Key features in the Raman spectrum include:
Si-O-Si symmetric stretching : The symmetric stretching of siloxane bridges in oligomers and polymers gives rise to strong Raman bands, often in the 400-800 cm⁻¹ range. doi.org The position and shape of these bands can provide information about the structure of the silicate (B1173343) network, including ring structures. minsocam.org
Si-C stretching : The stretching vibration of the silicon-carbon bond is readily observable in the Raman spectrum and confirms the presence of the ethyl group attached to the silicon atom.
C-H stretching and bending modes : The various vibrations of the ethyl group's C-H bonds are also active in the Raman spectrum, providing a characteristic fingerprint for the organic ligand.
In situ Raman spectroscopy can be employed to follow the course of polymerization reactions in real-time by monitoring the decrease in the intensity of bands associated with the monomer and the corresponding increase in the intensity of bands characteristic of the growing polysiloxane network. nih.gov
Chromatographic Methods for Separation and Quantification of Oligomeric Species
The hydrolysis and condensation of this compound (also known as tetraethyl orthosilicate or TEOS) results in a complex mixture of linear, branched, and cyclic oligomeric species. High-performance liquid chromatography (HPLC) has proven to be a powerful technique for the separation and characterization of these oligomers.
One effective method involves reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS). This combination allows for the detailed separation and identification of the various ethoxysiloxane oligomers present in commercial ethyl silicate products, such as Ethyl Silicate 40. In such analyses, a C18 stationary phase can be utilized with a ternary gradient of acetonitrile, tetrahydrofuran, and aqueous acetic acid as the mobile phase. The elution profile typically shows a series of peak clusters, where each cluster corresponds to oligomers with a specific number of silicon atoms. Within each cluster, the different peaks represent various geometric isomers. The oligomers generally elute in order of increasing number of silicon atoms. researchgate.net
The complexity of the oligomer mixture increases with the degree of polymerization. For instance, in the analysis of Ethyl Silicate 40, oligomers containing 2 to 12 silicon atoms have been identified, including both linear/branched and minor monocyclic species. The width of the peak clusters in the chromatogram tends to increase with the number of silicon atoms, reflecting the growing number of possible geometric isomers. researchgate.net
The table below summarizes a typical chromatographic system used for the analysis of oligomeric ethyl silicates.
| Parameter | Description |
| Chromatographic Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | Octadecylsilyl silica (B1680970) (C18) |
| Mobile Phase | Ternary gradient of acetonitrile, tetrahydrofuran, and aqueous acetic acid |
| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS), Evaporative Light Scattering Detection (ELSD) |
| Analytes | Linear, branched, and monocyclic ethoxysiloxane oligomers |
In Situ and Time-Resolved Analytical Techniques for Reaction Monitoring
Understanding the kinetics and mechanisms of this compound hydrolysis and condensation is crucial for controlling the properties of the resulting silica materials. In situ and time-resolved analytical techniques are invaluable for monitoring these reactions in real time.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to follow the progression of the sol-gel process. The hydrolysis of TEOS can be monitored by observing the decrease in the intensity of absorbance bands associated with the Si-O-C bonds of the precursor. Concurrently, the formation of silanol (Si-OH) groups and siloxane (Si-O-Si) bridges can be tracked by the appearance and growth of their characteristic vibrational bands. For instance, the formation of ethanol (B145695) as a byproduct of hydrolysis can be observed through the growth of its characteristic peaks. rsc.org The condensation reactions leading to the formation of silica networks can also be followed by monitoring the evolution of bands corresponding to Si-O-Si stretching. semanticscholar.orgresearchgate.net
Sum-frequency generation (SFG) vibrational spectroscopy is a surface-sensitive technique that has been employed to study the in situ interfacial molecular structure of TEOS during hydrolysis and condensation at the air-aqueous interface. This method provides insights into the orientation and reaction of molecules at the interface. The hydrolysis process is indicated by a decrease in the SFG intensity in the CH-stretch region, corresponding to the elimination of ethoxy groups. This is accompanied by a significant enhancement in the SFG signal in the OH-stretch region, signifying the formation of silanol groups. The subsequent condensation is observed as a gradual decrease in the enhanced OH-stretch signal as Si-O-Si bridges are formed. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ liquid-state 29Si NMR spectroscopy is a powerful tool for investigating the temporal changes in the concentration of various silicon species during the hydrolysis and condensation of TEOS. This technique allows for the quantitative tracking of the starting material, monosubstituted silanol intermediates, and subsequent oligomeric species. By monitoring the evolution of the 29Si NMR spectra over time, it is possible to determine the kinetics of the hydrolysis reaction. semanticscholar.org 1H NMR has also been used to follow the hydrolysis of TEOS, for example, by observing the changes in the signals corresponding to the methylene and methyl protons of TEOS and the hydroxyl protons of the ethanol byproduct. researchgate.net
The following table summarizes key in situ and time-resolved techniques for monitoring TEOS hydrolysis and condensation.
| Analytical Technique | Monitored Species/Process | Key Observations |
| FTIR Spectroscopy | TEOS, Ethanol, Silanols (Si-OH), Siloxanes (Si-O-Si) | Decrease in Si-O-C bands; Increase in ethanol, Si-OH, and Si-O-Si bands. rsc.orgsemanticscholar.org |
| SFG Vibrational Spectroscopy | Interfacial TEOS, Silanols | Decrease in CH-stretch intensity (loss of ethoxy groups); Increase and subsequent decrease in OH-stretch intensity (formation and consumption of silanols). acs.org |
| 29Si NMR Spectroscopy | TEOS, Silanol Intermediates, Oligomers | Temporal changes in concentrations of different silicon species, allowing for kinetic analysis. semanticscholar.org |
| 1H NMR Spectroscopy | TEOS, Ethanol | Changes in proton signals of TEOS and ethanol to track hydrolysis. researchgate.net |
These advanced analytical techniques provide detailed insights into the complex reaction pathways of this compound, enabling a better understanding and control of the formation of silica-based materials.
Computational and Theoretical Investigations of Ethyl Trihydrogen Orthosilicate Reactivity
Quantum Chemical Calculations (DFT, Ab Initio) for Reaction Energetics and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the reaction energetics and transition states of ethyl trihydrogen orthosilicate (B98303) reactions. These calculations provide a molecular-level understanding of the reaction pathways and the associated energy changes.
Reaction Energetics:
Hydrolysis and Condensation: Ab initio calculations have been employed to study the mechanisms and energetics of the condensation of two Si(OH)4 monomers in a simulated hydrated environment. The calculated activation energies show good agreement with experimental data for silica (B1680970) condensation in sol-gel systems. acs.org
Step-wise Decomposition: The primary reaction routes for the thermal decomposition of tetraethoxysilane (TEOS) are the step-wise four-center molecular decomposition to form silanols and ethylene, and the barrier-less C-C bond cleavage of the ethoxy branches. cam.ac.uk Rate constants for these reactions have been calculated using conventional and variational transition state theories. cam.ac.uk
Influence of Substituents: The replacement of an -OC2H5 group with an -OH group has been shown to decrease the activation barrier for decomposition reactions by 0.42-1.26 kJ/mol. cam.ac.uk
Transition States:
Transition State Theory: Transition state theory (TST) and variational transition state theory (VTST) have been used to calculate rate constants for the decomposition of TEOS. cam.ac.uk
Automated Searches: The development of automated methods for locating transition states has significantly advanced the study of reaction mechanisms. chemrxiv.org These methods can be used in a "black-box" fashion to obtain accurate descriptions of reaction pathways. uchicago.edu
Predicting Reactivity: While transition state calculations are widely used, studies have shown that in some cases, the stability of reaction intermediates can be a better predictor of reactivity. For instance, in sulfa-Michael additions, intermediate enolate structures show a stronger correlation with experimental reaction rates than transition state activation energies. nih.gov
Computational Methods:
DFT and Ab Initio: DFT and ab initio methods are routinely used to calculate the potential energy surface (PES) for chemical reactions. researchgate.netscienceopen.com These methods can handle systems with several hundred atoms. researchgate.net
Method and Basis Set Influence: The choice of computational method and basis set can significantly impact the calculated fragmentation energies and other properties. vut.cz DFT calculations have often been found to be more accurate than some ab initio methods when compared to experimental data. vut.cz
High-Throughput Calculations: The development of automated multiconfigurational methods allows for the high-throughput application of quantum chemical calculations to study a wide range of organic reactions. uchicago.edu
| Reaction Channel | Activation Barrier (kJ/mol) | Reaction Enthalpy (kJ/mol) |
| Silica R1-R4 | ~2.1 (max difference) | Similar across channels |
| Analogous Ethanol (B145695) (Et1) | 12.5 - 16.7 higher | Lower than silica channels |
This table summarizes the findings from a detailed kinetic study on the thermal decomposition of tetraethoxysilane, highlighting the similarities and differences in activation energies and reaction enthalpies between various decomposition pathways. cam.ac.uk
Molecular Dynamics Simulations of Hydrolysis and Condensation Processes
Molecular dynamics (MD) simulations provide a dynamic picture of the hydrolysis and condensation processes of ethyl trihydrogen orthosilicate, offering insights into the structural evolution and reaction mechanisms at the molecular level.
Simulating the Sol-Gel Process:
Hydrolysis and Condensation: MD simulations are used to study the hydrolysis and condensation of tetraethyl orthosilicate (TEOS), which are the fundamental reactions in the sol-gel process for producing silica aerogels. umich.edu These simulations can track the formation of the gel backbone from silicic acid monomers. umich.edu
Structural Evolution: Simulations reveal that the initial stages of condensation are characterized by the formation of linear chains, with closed rings appearing in later stages. umich.edu This observation is consistent with experimental NMR data and quantum calculations. umich.edu
Interfacial Reactions: The molecular structure of TEOS at the air-aqueous interface and its impact on the interfacial water structure during hydrolysis and condensation have been investigated. acs.org The elimination of ethoxy groups during hydrolysis is followed by the formation of a ≡Si─O─Si≡ bridging network during condensation. acs.org
Factors Influencing Reaction Rates:
Temperature and Pressure: MD simulations have been used to compare the structural changes in Si(OH)4 and Si(OH)4 with H2O at different temperatures and pressures, providing insights into how these factors influence the formation of ring-like structures.
Water Content and pH: Monte Carlo simulations have shown that an increased water-to-TEOS ratio enhances gelation by promoting condensation between fully hydrolyzed polymers. researchgate.net The rate of gelation is fastest when the ratio of the condensation rate to the hydrolysis rate approaches unity. researchgate.net
Cosolutes: MD simulations have been used to study the effect of hydrophobic cosolutes, such as tert-butanol (B103910) and ethanol, on the neutral hydrolysis of esters. rug.nl The presence of these cosolutes can lead to a retardation of the reaction rate, which corresponds well with experimental findings. rug.nl
Force Fields and Simulation Techniques:
Reactive Force Fields (ReaxFF): ReaxFF MD simulations are employed to study the initial reactions in complex systems, such as the oxidation of TEOS. science.gov Comparisons with ab initio MD simulations help in refining the force field parameters for better accuracy. researchgate.net
Ab Initio Molecular Dynamics (AIMD): AIMD simulations provide a high-fidelity description of the reaction dynamics. acs.org For instance, AIMD has been used to study the role of tetraethylammonium (B1195904) ions in silicate (B1173343) condensation, revealing that it favors the formation of 3-ring structures. acs.org
| Simulation Focus | Key Findings |
| Structural Evolution | Initial formation of linear chains followed by the appearance of closed rings. umich.edu |
| Interfacial Reactions | Hydrolysis leads to the elimination of ethoxy groups, followed by condensation and the formation of a siloxane network. acs.org |
| Influence of Water | Increased water content promotes condensation and accelerates gelation. researchgate.net |
| Role of Cations | Tetraethylammonium ions can regulate the predominant silicate species in solution, favoring the formation of 3-ring structures. acs.org |
This table summarizes significant findings from various molecular dynamics simulation studies on the hydrolysis and condensation of tetraethyl orthosilicate. umich.eduacs.orgresearchgate.netacs.org
Analysis of Electronic and Steric Effects on Reaction Rates and Selectivity
The rates and selectivity of this compound reactions are significantly influenced by a combination of electronic and steric effects. Computational analysis helps to disentangle these factors and understand their impact on the reaction mechanisms.
Influence on Reaction Rates:
Hydrolysis and Condensation: Both steric hindrance and inductive effects play a crucial role in the polymerization rates of alkoxysilanes. mdpi.com Steric effects are generally more dominant in condensation reactions, while hydrolysis is sensitive to both factors. mdpi.com
Inductive Effects: Electron-donating groups can stabilize the pentacoordinated transition state in acidic hydrolysis, thereby increasing the reaction rate. semanticscholar.org
Steric Hindrance: Bulky organic groups attached to the silicon atom generally slow down the hydrolysis rates due to steric hindrance. mdpi.com The reaction rate decreases as the volume of the organic moiety increases. semanticscholar.org
Role in Selectivity:
Regioselectivity: In certain reactions, electronic and steric factors can determine the regioselectivity. For example, in the dimerization of hydroxymethylsilanetriol, steric effects in the transition state can dictate the major product. researchgate.net In other systems, electronic effects, such as attractive interactions in the transition state, can control regioselectivity. researchgate.net
Computational Approaches to Analysis:
Force-Field Calculations: Molecular mechanics calculations can be used to correlate reaction rates with differences in steric energies between the reactants and transition states or products. unige.ch
Quantum Chemical Calculations: Quantum chemical methods can be used to analyze the electronic structure of reactants and transition states to understand the electronic factors influencing reactivity. researchgate.net
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate |
| Electronic Effects (Inductive) | Sensitive; electron-donating groups increase the rate. mdpi.comsemanticscholar.org | Less dominant than steric effects. mdpi.com |
| Steric Effects (Hindrance) | Sensitive; bulky groups decrease the rate. mdpi.comsemanticscholar.org | More important; steric hindrance slows the reaction. mdpi.com |
This table summarizes the general influence of electronic and steric factors on the rates of hydrolysis and condensation of alkoxysilanes, as described in the literature. mdpi.comsemanticscholar.org
Modeling of Solvation Effects and Intermolecular Interactions
Solvation plays a critical role in the reactivity of this compound by influencing the stability of reactants, transition states, and products, as well as mediating intermolecular interactions.
Impact of Solvation on Reactions:
Solvent Environment: The solvent environment is crucial for the activity and selectivity of liquid-phase catalytic reactions. utwente.nl Interactions between solvent molecules and reacting species can alter reaction kinetics and product selectivity. utwente.nl
Hydrolysis in Aqueous Solutions: The kinetics of hydrolysis reactions can be significantly affected by the solvent composition. For instance, in aqueous methanol (B129727) solutions, a small decrease in the rate constant for the base hydrolysis of some complexes with increasing methanol content is attributed to a greater effect of the solvent on the initial state. researchgate.net
Intermolecular Interactions: The formation of hydrogen bonds between reacting species and solvent molecules is a key aspect of solvation. For example, in the condensation of silicic acid, amine promoters can form hydrogen-bonded complexes with silicic acid species. acs.org
Computational Modeling of Solvation:
Continuum Solvation Models: Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to examine the effect of implicit solvation on reaction energetics. nih.gov These models can provide insights into how the solvent environment affects the stability of different species in a reaction.
Explicit Solvation Models: The Effective Fragment Potential (EFP) method is a way to simulate the effects of discrete solvent molecules. researchgate.net This approach has been used to study the solvation of complex molecules and can be combined with simulated annealing to explore the multiple minima problem in molecular clusters. researchgate.net
Molecular Dynamics with Solvation: Molecular dynamics simulations can explicitly include solvent molecules to study their dynamic role in chemical reactions. This allows for the investigation of how the solvent structure and dynamics influence the reaction pathway.
Specific Intermolecular Interactions:
Hydrogen Bonding: Quantum chemical modeling has been used to study the hydrogen bonding between orthosilicic acid and methanesulfonate (B1217627) anions in aqueous solution. pnu.edu.ua These studies have shown that methanesulfonic acid can form stable clusters with orthosilicic acid through hydrogen bonds. pnu.edu.ua
Template Effects: In zeolite synthesis, template molecules play a crucial role in directing the structure of the final product. Molecular mechanics calculations have been used to study the interactions between solvated silica fragments and template molecules, emphasizing the role of the template in modifying the fragment structures. acs.org
| Model Type | Description | Example Application |
| Continuum Solvation Models (e.g., PCM) | Represents the solvent as a continuous dielectric medium. | Predicting the effect of implicit solvation on the reaction rates of sulfa-Michael additions. nih.gov |
| Explicit Solvation Models (e.g., EFP) | Treats individual solvent molecules explicitly. | Simulating the effects of discrete solvent molecules on the properties of optical limiting materials. researchgate.net |
| Molecular Dynamics with Explicit Solvent | Simulates the dynamic behavior of both solute and solvent molecules. | Investigating the role of water in the hydrolysis and condensation of TEOS. acs.org |
This table outlines the different computational approaches used to model solvation effects and provides examples of their application in studying chemical reactivity. nih.govacs.orgresearchgate.net
Functional Roles and Impact in Advanced Silica Based Materials Synthesis
Critical Intermediate in the Sol-Gel Synthesis of Silica (B1680970) Materials
The sol-gel process is a versatile wet-chemical technique for fabricating silica materials, involving the conversion of molecular precursors into a colloidal solution (sol) and subsequently into a continuous solid network (gel). wikipedia.org The synthesis begins with the hydrolysis of a silicon alkoxide, most commonly tetraethyl orthosilicate (B98303) (TEOS), in a solution typically containing water, alcohol, and a catalyst. dtic.milwiley-vch.de
The initial and rate-determining step in this process is the hydrolysis of TEOS, which produces ethyl trihydrogen orthosilicate. wikipedia.org This reaction involves the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of an ethoxy group (-OC₂H₅) and the formation of a silanol (B1196071) group (-OH). unm.eduwikipedia.org
Reaction: Si(OC₂H₅)₄ + H₂O ⇌ Si(OH)(OC₂H₅)₃ + C₂H₅OH
This first hydrolysis step is crucial as it generates the primary reactive species, this compound, which contains both a reactive silanol group and remaining ethoxy groups. wiley-vch.deresearchgate.net The presence of both types of functional groups allows this intermediate to participate in subsequent condensation reactions. dtic.mil Condensation can occur through two main pathways: a water-producing reaction between two silanol groups or an alcohol-producing reaction between a silanol group and an ethoxy group. dtic.milunm.edu
The formation and consumption of this compound are central to the entire sol-gel process. It is the first in a series of partially hydrolyzed species, such as diethyl dihydrogen orthosilicate (Si(OH)₂(OC₂H₅)₂) and triethyl monohydrogen orthosilicate (Si(OH)₃(OC₂H₅)), that eventually lead to fully hydrolyzed silicic acid (Si(OH)₄). researchgate.net The relative rates of these hydrolysis and condensation reactions, which are highly dependent on factors like pH, water-to-alkoxide ratio, and catalyst type, dictate the structure of the growing silica network. dtic.milunm.edu Under acidic conditions, hydrolysis is generally faster than condensation, leading to weakly branched, polymer-like networks. unm.eduresearchgate.net Conversely, basic conditions promote faster condensation, resulting in more highly cross-linked, particulate (colloidal) structures. unm.edu Thus, the controlled generation of this compound and its subsequent reactions are fundamental to tailoring the properties of the final silica material.
Influence on the Morphology and Structure of Colloidal Silica Nanoparticles (e.g., Stöber Process)
The Stöber process, first reported in 1968, is the most widely used method for synthesizing monodisperse spherical silica nanoparticles of controlled size. wikipedia.org This process is a specific application of sol-gel chemistry where TEOS is hydrolyzed and condensed in an alcohol medium, typically with ammonia (B1221849) as a catalyst. wikipedia.orgnih.gov The formation of this compound as the initial hydrolysis product is the first step in a complex mechanism that governs the nucleation and growth of these nanoparticles. nih.gov
The concentration of this compound and other partially hydrolyzed species directly influences the two main stages of particle formation: nucleation and growth. nih.govnih.gov
Nucleation: In the initial stage, the hydrolysis of TEOS generates silanol monomers, including this compound. nih.gov When the concentration of these hydrolyzed species reaches a critical supersaturation level, they undergo condensation to form primary particles or nuclei. researchgate.net The rate of hydrolysis, and therefore the rate of formation of this compound, impacts the number of nuclei formed. A higher initial concentration of TEOS can lead to a faster hydrolysis rate, producing more nuclei and potentially resulting in smaller final particles if the precursor is consumed quickly. iosrjournals.org
Growth: Following nucleation, further growth of the silica particles occurs. This growth can proceed via the condensation of newly formed silanol monomers (like this compound) onto the surface of existing particles (monomer addition) or through the aggregation of smaller particles onto larger ones. nih.govnih.gov The continuous supply of hydrolyzed intermediates from the bulk solution to the particle surface sustains this growth. The kinetics of this process, influenced by factors like reactant concentrations and temperature, determine the final particle size and size distribution. nih.govresearchgate.net
Research has shown that the reaction mechanism is a balance between TEOS hydrolysis and subsequent condensation. nih.gov At the beginning of the reaction, hydrolysis to form species like this compound dictates the process, leading to nucleation. nih.gov Later, the reaction is controlled by the condensation of these monomers onto the already-formed particles, causing them to grow. wiley-vch.denih.gov By carefully controlling the reaction conditions that govern the formation and consumption of this compound, researchers can precisely regulate the size of monodisperse silica particles from tens to hundreds of nanometers. nih.govnih.gov
Table 1: Factors Influencing Silica Nanoparticle Size in the Stöber Process
| Parameter | Effect on Nanoparticle Size | Rationale |
|---|---|---|
| TEOS Concentration | Increasing concentration generally leads to larger particles. iosrjournals.org | Higher precursor concentration provides more material for particle growth after the initial nucleation phase. iosrjournals.org |
| Ammonia (Catalyst) Concentration | Increasing concentration generally leads to larger particles. nih.gov | Ammonia catalyzes both the hydrolysis of TEOS and the condensation of hydrolyzed species, accelerating the growth rate. nih.gov |
| Water Concentration | Increasing concentration initially leads to larger particles, but can decrease size at very high concentrations. nih.gov | Water is required for hydrolysis; higher concentrations increase the hydrolysis rate, leading to more nuclei and subsequent growth. At very high levels, it may lead to uncontrolled precipitation. nih.gov |
| Temperature | Increasing temperature generally leads to smaller particles. researchgate.net | Higher temperatures increase the rate of nucleation more significantly than the rate of growth, resulting in a larger number of smaller particles. |
Participation in the Formation of Organically Modified Silicates and Hybrid Organic-Inorganic Materials
This compound is also a key participant in the synthesis of organically modified silicates (ORMOSILs), which are hybrid materials integrating organic components into an inorganic silica network. nju.edu.cnnih.gov These materials are created through the co-hydrolysis and co-condensation of TEOS (or its hydrolyzed intermediates) with an organo-functional alkoxysilane, such as methyltriethoxysilane (MTEOS) or 3-glycidyloxypropyltrimethoxysilane (GLYMO). e3s-conferences.orgscience.gov
The process begins similarly to standard sol-gel synthesis, with the hydrolysis of TEOS to form this compound and other partially hydrolyzed species. wiley-vch.de Simultaneously, the organosilane precursor also undergoes hydrolysis. The crucial step is the co-condensation of the hydrolyzed inorganic species (like this compound) with the hydrolyzed organosilane. science.gov
Example Co-condensation Reaction: Si(OH)(OC₂H₅)₃ + R'Si(OH)(OR)₂ → (OC₂H₅)₃Si-O-Si(OH)(R')OR + H₂O
In this reaction, the silanol group of this compound reacts with a silanol group from the hydrolyzed organosilane (where R' is a non-hydrolyzable organic group), forming a stable siloxane (Si-O-Si) bond. wiley-vch.de This bond covalently links the organic functionality (R') into the developing silica network. e3s-conferences.org
The presence of this compound and its subsequent reactions are vital for several reasons:
Network Integration: It acts as a bridge, enabling the seamless incorporation of organic groups into the inorganic silica backbone. nju.edu.cn
Property Tuning: The ratio of TEOS to the organosilane precursor allows for precise control over the material's properties. By varying this ratio, one can tune characteristics such as hydrophobicity, porosity, mechanical strength, and optical clarity. nju.edu.cn
Controlled Functionality: The organic group (R') can be chosen to impart specific functionalities to the final material, for applications in sensors, catalysis, or as biocompatible matrices for immobilizing biomolecules. nju.edu.cnnih.gov
The formation of these hybrid materials relies on the controlled kinetics of both hydrolysis and co-condensation. The relative reactivity of TEOS and the organosilane precursor is a critical factor that determines the homogeneity of the final hybrid material. science.gov
Role in Controlling Network Connectivity and Porosity of Gel Structures
The transient existence of this compound and other partially hydrolyzed species during sol-gel synthesis is fundamental in determining the final architecture of the dried gel (xerogel), specifically its network connectivity and porosity. dtic.milnih.gov
Network Connectivity: Network connectivity refers to the degree of cross-linking within the silica gel, essentially the number of siloxane bridges per silicon atom. dtic.mil The functionality of the reacting species dictates this connectivity. This compound is a trifunctional intermediate in terms of condensation potential (one silanol group and two remaining ethoxy groups that can hydrolyze). As hydrolysis proceeds to form species like Si(OH)₄, the functionality increases to four. wikipedia.org
The reaction conditions that control the relative rates of hydrolysis and condensation, and thus the lifetime and concentration of intermediates like this compound, directly influence the final network structure. dtic.milresearchgate.net
Acid-catalyzed systems: Hydrolysis is rapid, leading to a high concentration of various hydrolyzed species. Condensation is slower, favoring reactions between monomers and the ends of growing chains. This results in the formation of long, sparsely branched polymer chains, leading to a less connected network before gelation. unm.eduunm.edu
Base-catalyzed systems: Condensation is faster than hydrolysis. This promotes reactions between more highly condensed species, leading to the formation of dense, highly cross-linked colloidal particles that then aggregate to form the gel network. unm.eduresearchgate.net
Porosity: The porosity of a silica gel—comprising the total pore volume, average pore size, and pore size distribution—is a direct consequence of the way the primary silica particles or polymer chains pack together during gelation and subsequent drying. nih.govresearchgate.net The nature of the initial building blocks, whose formation is governed by the reactions of this compound and its derivatives, is therefore critical.
Gels from weakly branched polymers (acid-catalyzed): These tend to form gels with very small pores (micropores) because the flexible polymer chains can entangle and pack efficiently. nih.gov
Gels from colloidal particles (base-catalyzed): These form gels where the pores are the interstitial spaces between the aggregated spherical particles. The size of these pores (mesopores) is directly related to the size of the primary particles and their packing arrangement. researchgate.net
By manipulating the reaction conditions (e.g., pH, catalyst, solvent, temperature) that control the formation and reactivity of this compound, it is possible to tailor the gel's network structure. nih.govresearchgate.net For example, using a two-step acid-base catalysis process allows for the initial formation of hydrolyzed species under acidic conditions, followed by rapid, base-catalyzed condensation to form a gel with a tailored pore structure. unm.edu This control over network connectivity and porosity is essential for applications such as chromatography, thermal insulation, and catalyst supports. nih.gov
Table 2: Compound Names
| Compound Name | Formula |
|---|---|
| This compound | Si(OH)(OC₂H₅)₃ |
| Tetraethyl orthosilicate (TEOS) | Si(OC₂H₅)₄ |
| Diethyl dihydrogen orthosilicate | Si(OH)₂(OC₂H₅)₂ |
| Triethyl monohydrogen orthosilicate | Si(OH)₃(OC₂H₅) |
| Silicic acid | Si(OH)₄ |
| Methyltriethoxysilane (MTEOS) | CH₃Si(OC₂H₅)₃ |
| 3-glycidyloxypropyltrimethoxysilane (GLYMO) | C₉H₂₀O₅Si |
| Ethanol (B145695) | C₂H₅OH |
Future Research Trajectories and Methodological Innovations
Development of Novel Synthetic Routes with Enhanced Selectivity for Mono-substituted Silanols
The controlled synthesis of mono-substituted silanols, such as ethyl trihydrogen orthosilicate (B98303), is a critical challenge. These compounds are key intermediates in the formation of more complex silicate (B1173343) structures. Future research will likely focus on developing synthetic routes that offer greater control over the substitution pattern on the silicon atom. This includes the design of catalysts and reaction conditions that favor the formation of specific silanol (B1196071) species, thereby enabling the synthesis of materials with precisely tailored properties.
One promising approach involves the use of sterically demanding ligands or protecting groups to direct the reaction towards the desired mono-substituted product. Additionally, exploring non-traditional reaction media and catalysts could open new avenues for selective synthesis. The goal is to move beyond statistical distributions of products to deterministic and high-yield syntheses of specific silanols.
Advanced In Situ Characterization of Highly Transient and Unstable Species
A significant hurdle in understanding the reaction mechanisms involving ethyl trihydrogen orthosilicate is the transient and often unstable nature of the intermediate species. Traditional analytical techniques often fail to capture these short-lived molecules. Therefore, the development and application of advanced in situ characterization techniques are paramount.
Techniques such as time-resolved solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative insights into the molecular-level transformations during silicate hydration and polymerization. ethz.ch For instance, 29Si NMR can distinguish between different silicate species (Qn, where n is the number of bridging oxygen atoms) and monitor their evolution in real-time. ethz.ch This allows researchers to track the consumption of monomeric species like this compound and the formation of dimers, trimers, and larger oligomers.
Furthermore, techniques like near ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) and high-temperature X-ray diffraction (HT-XRD) can provide valuable information about the surface composition and phase changes of materials under reaction conditions. acs.org Combining these in situ methods will be crucial for building a comprehensive picture of the reaction pathways and identifying key transient intermediates. The ability to observe these species directly will revolutionize our understanding of sol-gel processes and other silicate-based reactions.
Refinement of Multiscale Computational Models for Complex Sol-Gel Systems
The sol-gel process, in which this compound is a fundamental precursor, is inherently complex, spanning multiple length and time scales. tue.nl Computational modeling offers a powerful tool to unravel this complexity, but current models often struggle to accurately capture the full range of phenomena. Future efforts will focus on refining multiscale computational models to provide a more predictive and accurate description of sol-gel systems.
These models will need to integrate quantum mechanical calculations for describing bond breaking and formation at the atomic level with classical molecular dynamics simulations to model the growth and aggregation of nanoparticles, and finally with continuum models to describe the macroscopic evolution of the gel. By bridging these scales, researchers can gain a deeper understanding of how molecular-level interactions influence the final properties of the material. This will enable the rational design of sol-gel processes to produce materials with desired porosity, surface area, and mechanical strength.
Exploration of Non-Hydrolytic Condensation Pathways Involving Orthosilicate Esters
Traditionally, the synthesis of silica-based materials from orthosilicate esters like tetraethyl orthosilicate (TEOS) relies on hydrolysis and condensation reactions. wikipedia.org However, non-hydrolytic condensation pathways are emerging as a promising alternative. researchgate.netmdpi.com These routes avoid the presence of water, which can sometimes lead to uncontrolled precipitation and a lack of structural homogeneity.
Non-hydrolytic sol-gel (NHSG) processes can involve reactions between metal alkoxides and carboxylic acids, or the elimination of ethers or esters. mdpi.comacs.org These methods offer several advantages, including better control over the reaction kinetics and the potential to create novel materials with unique properties. mdpi.com For example, the reaction between silicon tetraacetate and polyfunctional phenols represents a non-hydrolytic route to highly porous organosilicates. mdpi.com
Future research in this area will explore a wider range of non-hydrolytic reactions involving this compound and other orthosilicate esters. This includes investigating new combinations of precursors and catalysts to expand the library of accessible materials. The development of these alternative synthetic strategies will provide greater flexibility in tailoring the structure and function of silicate-based materials for a variety of applications.
Q & A
Q. What is the role of TEOS in sol-gel synthesis, and how do hydrolysis conditions influence gel formation?
TEOS serves as a precursor in sol-gel processes, undergoing hydrolysis and condensation to form silica networks. The hydrolysis rate is controlled by catalysts (e.g., HCl or NH₄OH) and solvent ratios (ethanol/water). For example, optimized gelation occurs at a TEOS:EtOH:H₂O molar ratio of 1:4:4 under acidic conditions, producing homogeneous silica matrices . Ethanol acts as a co-solvent to prevent phase separation, while excess water accelerates condensation, impacting pore structure and mechanical stability. Characterization via FT-IR and SEM is critical to validate network formation .
Q. How do hydrolysis and condensation mechanisms of TEOS affect material porosity in aerogels?
Hydrolysis converts TEOS to silanol (Si-OH) groups, which condense into Si-O-Si networks. The water-to-TEOS ratio determines pore size: excess water induces rapid condensation, creating smaller pores but risking structural collapse. For aerogels, a TEOS:EtOH:H₂O mass ratio of 30:45:5 yields uniform 3D networks with high surface area (~800 m²/g), while higher TEOS ratios (e.g., 60:45:5) cause particle agglomeration, reducing porosity . Supercritical drying preserves the nanostructure, confirmed by SEM and BET analysis .
Q. What factors influence the structural integrity of TEOS-derived superhydrophobic coatings?
Coating durability depends on substrate pretreatment (e.g., etching with HNO₃) and silane modifiers (e.g., cetyltrimethoxysilane). TEOS hydrolysis under alkaline conditions (NH₃·H₂O) creates rough surfaces, while fluorosilanes lower surface energy. Optimal performance (contact angle >160°) is achieved with a TEOS:modifier ratio of 3:1 and curing at 120°C for 2 hours. SEM and XPS validate hierarchical roughness and chemical composition .
Advanced Research Questions
Q. How can TEOS hydrolysis kinetics be optimized for pH-sensitive optical sensors?
Orthogonal experiments reveal that precursor composition (TEOS:EtOH:H₂O:HCl) and curing time significantly affect sensor response. A 1:8:2:0.1 molar ratio with 24-hour aging produces a stable sol-gel matrix. Embedding pH indicators (e.g., bromophenol blue) requires cellulose acetate (20 wt%) to prevent leaching. Calibration curves (pH 2.5–11.0) show a 0.2 pH resolution using UV-Vis spectroscopy and linear regression models .
Q. What experimental strategies resolve contradictions in TEOS-derived aerogel morphology across studies?
Discrepancies in aerogel structures arise from varying hydrolysis rates and drying methods. For instance, ambient drying produces microcracks, whereas supercritical CO₂ drying maintains mesoporosity. Systematic studies using SEM and nitrogen adsorption isotherms demonstrate that a TEOS:EtOH:H₂O ratio of 30:45:5 under acidic conditions (pH 3) yields reproducible aerogels with 95% porosity . Contradictions in literature often stem from unaccounted humidity or impurity effects during synthesis .
Q. How do mixed alkoxide systems (e.g., TEOS + zirconium oxynitrate) enhance catalytic composite performance?
Incorporating TEOS into ZrO₂-SiO₂ matrices via co-condensation improves acidity and surface area. A 1:1 TEOS:ZrO₂ ratio, calcined at 550°C, creates a mesoporous structure (pore size ~4 nm) with strong Brønsted acid sites. XRD and NH₃-TPD confirm enhanced catalytic activity in coumarin synthesis (95% yield) compared to pure SiO₂ .
Methodological Considerations
Q. What safety protocols are essential for handling TEOS in laboratory settings?
TEOS is flammable (flash point 40°C) and irritant. Use fume hoods, anti-static equipment, and PPE (nitrile gloves, goggles). Storage requires inert atmospheres (N₂) to prevent hydrolysis. Spills should be neutralized with ethanol-water mixtures (1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
